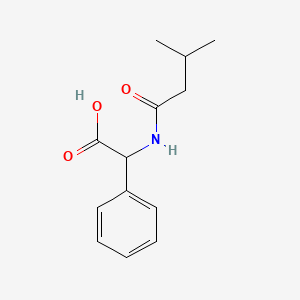
2-(3-甲基丁酰胺)-2-苯基乙酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Methylbutanamido)-2-phenylacetic acid is an organic compound that belongs to the class of amides It is characterized by the presence of a phenyl group attached to the alpha carbon of the acetic acid moiety, with a 3-methylbutanamido group attached to the nitrogen
科学研究应用
2-(3-Methylbutanamido)-2-phenylacetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylbutanamido)-2-phenylacetic acid can be achieved through several methods. One common approach involves the reaction of 3-methylbutanoyl chloride with phenylacetic acid in the presence of a base, such as triethylamine, to form the corresponding amide. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Another method involves the use of potassium acyltrifluoroborates (KATs) and amines. This approach avoids the use of coupling agents and allows for the rapid oxidation of trifluoroborate iminiums (TIMs) to amides using hydrogen peroxide. This method is advantageous due to its simplicity and the avoidance of hazardous coupling reagents .
Industrial Production Methods
Industrial production of 2-(3-Methylbutanamido)-2-phenylacetic acid typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations. The use of KATs and TIMs is particularly attractive for industrial applications due to its efficiency and reduced environmental impact.
化学反应分析
Types of Reactions
2-(3-Methylbutanamido)-2-phenylacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield the corresponding amine.
Substitution: The amide group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a base like N,N-diisopropylethylamine.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted amides, depending on the specific reaction conditions and reagents used.
作用机制
The mechanism of action of 2-(3-Methylbutanamido)-2-phenylacetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
- 2-(3-Methylbutanamido)benzoic acid
- (2R)-3-methyl-2-(3-methylbutanamido)butanoic acid
- 2-methyl-3-(3-methylbutanamido)propanoic acid
Uniqueness
2-(3-Methylbutanamido)-2-phenylacetic acid is unique due to its specific structural features, including the phenyl group and the 3-methylbutanamido moiety. These features confer distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities further highlight its uniqueness compared to similar compounds .
属性
IUPAC Name |
2-(3-methylbutanoylamino)-2-phenylacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-9(2)8-11(15)14-12(13(16)17)10-6-4-3-5-7-10/h3-7,9,12H,8H2,1-2H3,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZVJYCHWMRGCDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC(C1=CC=CC=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
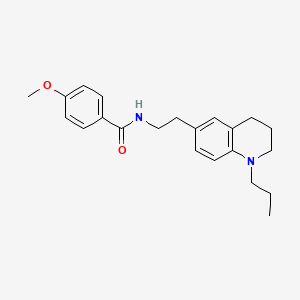
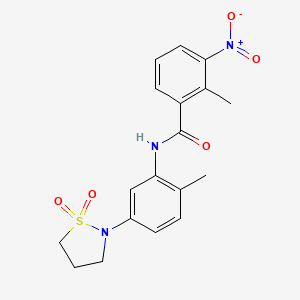
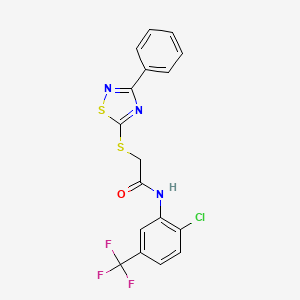
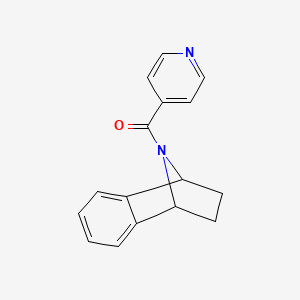
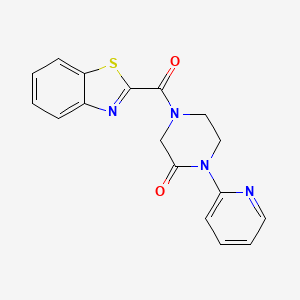
![3-(1H-pyrrol-1-yl)-N-(4-(pyrrolidin-1-yl)benzyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2437493.png)
![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)cyclohex-3-enecarboxamide](/img/structure/B2437494.png)
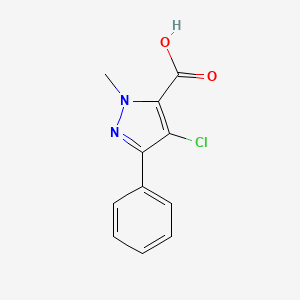
![N1-(2H-1,3-benzodioxol-5-yl)-N4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1,4-dicarboxamide](/img/structure/B2437496.png)
![3-{[2-(4-Chlorophenyl)ethyl]amino}-1-(2-ethoxyphenyl)-1,2-dihydropyrazin-2-one](/img/structure/B2437497.png)
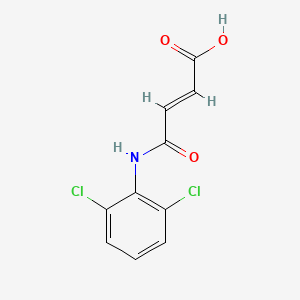
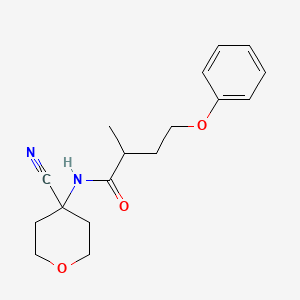

![1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-3-(2-methylpropyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2437503.png)
